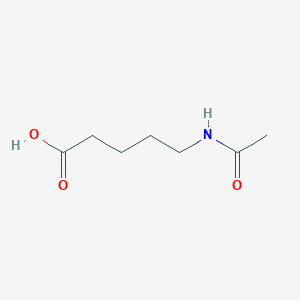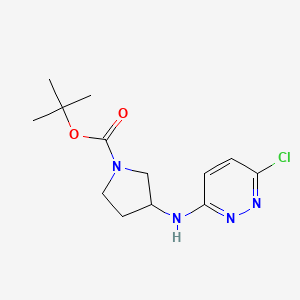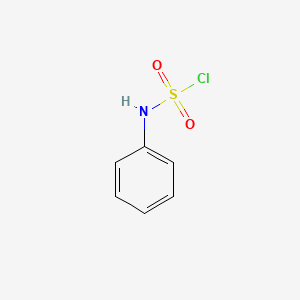
Phenylsulfamoyl chloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Phenylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine in the presence of a base. Another method includes the oxidation of thiols to sulfonyl chlorides using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in water .
Industrial Production Methods: In industrial settings, this compound is typically produced through the direct chlorination of benzenesulfonamide. This process involves the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure high yields and purity .
化学反応の分析
Types of Reactions: Phenylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to form corresponding sulfonamides.
Common Reagents and Conditions:
Substitution: Reactions with amines typically occur in the presence of a base like triethylamine in an organic solvent such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation reactions.
Sulfonamides: Also produced through reduction reactions.
科学的研究の応用
Phenylsulfamoyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of phenylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable products. The molecular targets and pathways involved in its biological activity include interactions with enzymes and proteins, leading to antimicrobial and antioxidant effects .
類似化合物との比較
Phenylsulfamoyl chloride can be compared with other sulfonamide derivatives:
Benzenesulfonamide: Lacks the chlorosulfonyl group, making it less reactive.
Sulfanilamide: Contains an amino group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Chloramine-B: Another sulfonamide derivative with similar reactivity but different applications in disinfection and sanitation.
Uniqueness: this compound’s unique combination of a phenyl group and a sulfamoyl chloride moiety gives it distinct reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
N-phenylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHEKZPIDTZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoate](/img/structure/B7887190.png)
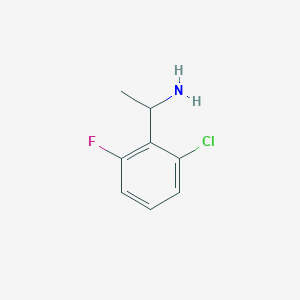
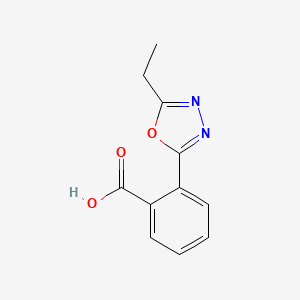
![5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7887208.png)
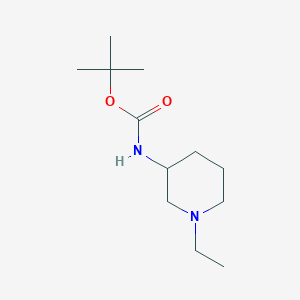

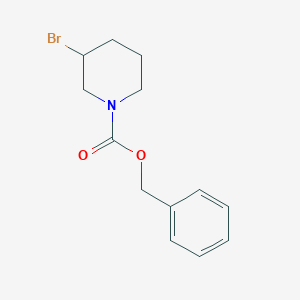
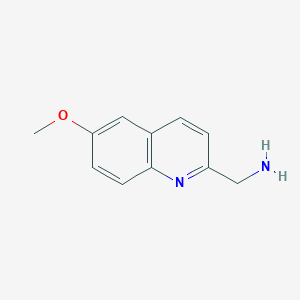
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid](/img/structure/B7887249.png)

![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)
